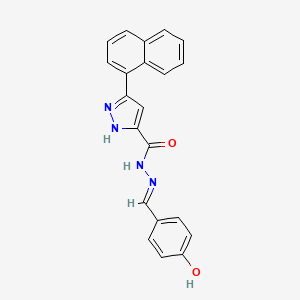![molecular formula C6H9NO B2870000 Bicyclo[1.1.1]pentane-1-carboxamide CAS No. 107474-98-6](/img/structure/B2870000.png)
Bicyclo[1.1.1]pentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[111]pentane-1-carboxamide is a compound that belongs to the class of bicyclo[111]pentanes, which are known for their unique three-dimensional structureThe bicyclo[1.1.1]pentane scaffold is characterized by its rigid, cage-like structure, which imparts unique physicochemical properties to the compounds derived from it .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[1.1.1]pentane-1-carboxamide can be synthesized through several methods. One common approach involves the direct addition of [1.1.1]propellane with semicarbazides in the presence of iron (II) phthalocyanine and tert-butyl hydroperoxide. This method yields this compound in moderate to good yields . Another method involves the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by subsequent reactions to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound typically involves scalable reactions that can be performed in continuous flow processes. These methods allow for the efficient production of the compound in large quantities, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron (II) phthalocyanine, tert-butyl hydroperoxide, and various oxidizing and reducing agents . Reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
Major products formed from the reactions of this compound include bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Bicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of bicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The rigid structure of the bicyclo[1.1.1]pentane scaffold allows for precise interactions with target proteins, enhancing the compound’s binding affinity and selectivity . This property makes it a valuable scaffold in drug design, where it can mimic the geometry and substituent exit vectors of benzene rings while offering additional benefits such as increased solubility and reduced metabolic susceptibility .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane-1-carboxamide can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound shares the bicyclo[1.1.1]pentane scaffold but has two carboxylic acid groups instead of a carboxamide group.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Similar to this compound, but with a carboxylic acid group instead of a carboxamide group.
Bicyclo[1.1.1]pentane-1,3-diamine: This compound has two amine groups and shares the bicyclo[1.1.1]pentane scaffold.
Eigenschaften
IUPAC Name |
bicyclo[1.1.1]pentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXXNEOTLRMFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2869920.png)
![1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B2869921.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2869922.png)




![methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2869930.png)




![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2869939.png)
